molecular formula C19H16O3 B14592393 2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one CAS No. 61390-22-5

2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one

Cat. No.: B14592393
CAS No.: 61390-22-5
M. Wt: 292.3 g/mol
InChI Key: ZWTZKZDFAIDISY-UHFFFAOYSA-N
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Description

2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one is an organic compound with the molecular formula C19H14O3 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 3-hydroxybenzaldehyde with cyclopentanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[(4-chlorophenyl)methylidene]cyclopentan-1-one
  • 2,5-Bis[(3-hydroxy-4-methoxyphenyl)methylidene]cyclopentan-1-one
  • 2,5-Bis[(2-fluorophenyl)methylidene]cyclopentan-1-one

Uniqueness

2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one is unique due to the presence of hydroxy groups on the phenyl rings, which impart specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents, such as halogens or methoxy groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

61390-22-5

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

2,5-bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H16O3/c20-17-5-1-3-13(11-17)9-15-7-8-16(19(15)22)10-14-4-2-6-18(21)12-14/h1-6,9-12,20-21H,7-8H2

InChI Key

ZWTZKZDFAIDISY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)O)C(=O)C1=CC3=CC(=CC=C3)O

Origin of Product

United States

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